5-(Trifluoromethyl)isochroman-4-one
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Overview
Description
5-(Trifluoromethyl)isochroman-4-one is a chemical compound that belongs to the class of isochromans, which are oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to the isochroman ring, making it a unique and valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)isochroman-4-one can be achieved through several methods. One common approach involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP). This method facilitates the initial Meinwald rearrangement, converting epoxides into the corresponding aldehydes before further reactions . The use of HFIP as a solvent expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up by optimizing reaction conditions and using cost-effective reagents. The use of hexafluoroisopropanol (HFIP) as a solvent is particularly advantageous due to its ability to facilitate various post-functionalization pathways, including ring-opening, reductions, and Friedel–Crafts reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)isochroman-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hexafluoroisopropanol (HFIP), which facilitates the initial Meinwald rearrangement and subsequent reactions . Other reagents may include various electrophiles and nucleophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various functionalized isochromans, which can be further derivatized to produce a wide range of bioactive compounds .
Scientific Research Applications
5-(Trifluoromethyl)isochroman-4-one has several scientific research applications, including:
Biology: It is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)isochroman-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of bioactive molecules. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in scientific research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Trifluoromethyl)isochroman-4-one include other isochromans and chroman-4-one derivatives. These compounds share similar structural features and chemical properties.
Uniqueness
What sets this compound apart from other similar compounds is the presence of the trifluoromethyl group, which imparts unique chemical properties and enhances its reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H7F3O2 |
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Molecular Weight |
216.16 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-isochromen-4-one |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)7-3-1-2-6-4-15-5-8(14)9(6)7/h1-3H,4-5H2 |
InChI Key |
VCADPOGXWTZGJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)CO1)C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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